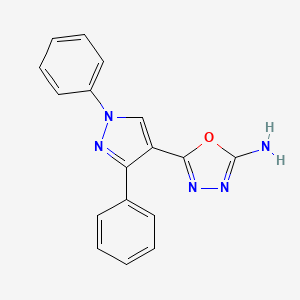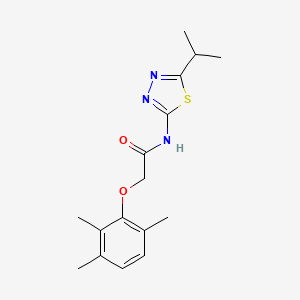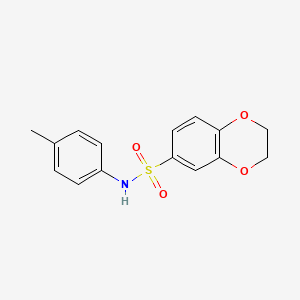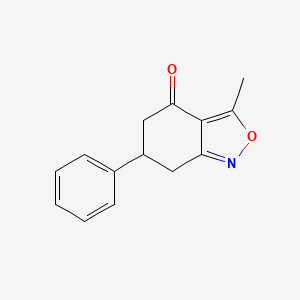
5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-amine” is a novel derivative designed and synthesized as a potential cytotoxic agent . It has been used in in vitro cell viability/cytotoxic studies against human breast cancer cell line (MCF-7) with promising results .
Synthesis Analysis
The compound is synthesized in various steps with acceptable reaction procedures and quantitative yields . The synthesis involves multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .Molecular Structure Analysis
The molecular structure of the compound is characterized by 1H NMR, 13C NMR, IR, HRMS and ESI–MS spectra . It comprises two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis
The compound exhibits in vitro cytotoxic efficiency with IC 50 values ranging from 0.426 to 4.943 μM . It has shown excellent cytotoxic activity compared to that of standard reference drug .Applications De Recherche Scientifique
Cytotoxic Agents for Cancer Therapy
This compound has been explored as a potential cytotoxic agent. Novel derivatives have been synthesized and tested for their ability to inhibit the proliferation of cancer cells, such as the human breast cancer cell line (MCF-7). Some derivatives have shown promising results, exhibiting cytotoxic activity with IC50 values that are competitive with standard drugs like cisplatin .
Antifungal Drug Development
The rise of multi-drug resistant strains of fungi, such as Candida, has necessitated the development of new antifungal drugs. Derivatives of this compound have been synthesized and evaluated for their antifungal activity. In vitro studies have shown that these derivatives can inhibit the growth of various Candida species, with some showing better activity than the reference drug fluconazole .
Molecular Modeling Studies
The compound’s derivatives have been used in molecular modeling studies to understand their interaction with biological targets. These studies help in predicting the binding affinity and activity of the compounds, which is crucial for drug design and development .
Pharmacological Screening
Pharmacological screening involves testing new compounds for a range of biological activities. The derivatives of this compound have been subjected to such screenings to determine their therapeutic potential and to identify the most promising candidates for further development .
ADME Profile Prediction
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a compound is vital for drug development. The compound’s derivatives have been analyzed for their ADME properties to predict their behavior in biological systems and their suitability as drug candidates .
Synthesis of Novel Scaffolds
The compound serves as a starting point for the synthesis of novel scaffolds. These scaffolds can be used to create a variety of derivatives with potential applications in drug discovery and development. The synthesis processes aim to achieve high yields, compound purity, and structural diversity .
Mécanisme D'action
Target of Action
It has been found to exhibit cytotoxic activity against human breast cancer cell line (mcf-7) , suggesting that it may target proteins or pathways involved in cell proliferation and survival.
Mode of Action
Given its cytotoxic activity, it is likely that it interacts with its targets to inhibit cell proliferation or induce cell death in cancer cells .
Biochemical Pathways
Given its cytotoxic activity, it is likely that it affects pathways related to cell proliferation, survival, and apoptosis .
Pharmacokinetics
The compound’s cytotoxic activity against the mcf-7 cell line suggests that it is able to penetrate the cell membrane and exert its effects intracellularly .
Result of Action
The compound “5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-amine” has been found to exhibit cytotoxic activity against the MCF-7 human breast cancer cell line . This suggests that the compound’s action results in decreased cell viability and potentially cell death .
Orientations Futures
Propriétés
IUPAC Name |
5-(1,3-diphenylpyrazol-4-yl)-1,3,4-oxadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O/c18-17-20-19-16(23-17)14-11-22(13-9-5-2-6-10-13)21-15(14)12-7-3-1-4-8-12/h1-11H,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQVMCQVJXPXOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C3=NN=C(O3)N)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-3-phenyl-1-{5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furoyl}piperidine](/img/structure/B5588688.png)

![7-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5588716.png)
![isobutyl (4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5588719.png)
![N-{[1-(2-furylmethyl)-3-piperidinyl]methyl}-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5588727.png)
![8-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethoxy]quinoline](/img/structure/B5588733.png)
![7-benzyl-2-(4-pyridinyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5588737.png)


![N-{[(5-methyl-1H-pyrazol-3-yl)amino]carbonyl}thiophene-2-carboxamide](/img/structure/B5588758.png)
![N-[(3-ethyl-5-isoxazolyl)methyl]-1-(2-methoxyphenyl)-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5588761.png)
![1',5,7-trimethyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B5588774.png)
![N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5588775.png)
